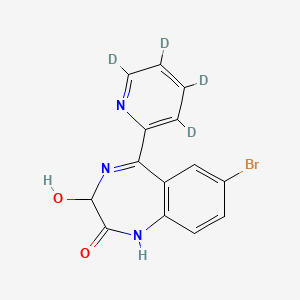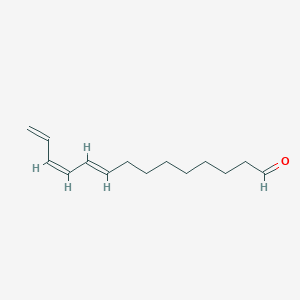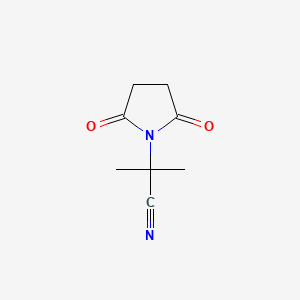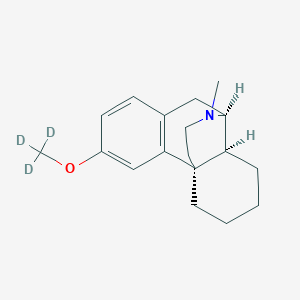
3-Hydroxy Bromazepam-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Bromazepam-d4 is a deuterated analog of 3-Hydroxy Bromazepam, a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical research due to its stability and distinguishable mass spectrometric profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Bromazepam-d4 typically involves the introduction of deuterium atoms into the bromazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
3-Hydroxy Bromazepam-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted benzodiazepines. These derivatives are often used in further research and development of new pharmacological agents .
科学的研究の応用
3-Hydroxy Bromazepam-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Utilized in the development of new anxiolytic and sedative drugs.
Industry: Applied in the quality control and validation of pharmaceutical products containing bromazepam.
作用機序
3-Hydroxy Bromazepam-d4, like other benzodiazepines, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects. The deuterium labeling does not significantly alter the mechanism of action but provides a distinct mass spectrometric profile for analytical purposes .
類似化合物との比較
Similar Compounds
Bromazepam: The non-deuterated analog with similar pharmacological properties.
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its potent anxiolytic properties and shorter half-life compared to bromazepam.
Uniqueness
3-Hydroxy Bromazepam-d4 is unique due to its deuterium labeling, which provides enhanced stability and a distinct mass spectrometric profile. This makes it particularly valuable in pharmacokinetic studies and analytical research, where precise quantification and differentiation from non-deuterated analogs are crucial .
特性
分子式 |
C14H10BrN3O2 |
|---|---|
分子量 |
336.18 g/mol |
IUPAC名 |
7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19)/i1D,2D,3D,6D |
InChIキー |
URRUSNGCYBXNLO-VTBMLFEUSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)[2H])[2H] |
正規SMILES |
C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)


![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)

![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)

![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)


